Cas no 19750-45-9 (2-oxo-1,3-thiazolidine-4-carboxylic acid)

2-oxo-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Thiazolidinecarboxylicacid, 2-oxo-
- 2-Oxo-4-thiazolidinecarboxylic acid
- 4-Thiazolidinecarboxylicacid,2-oxo-(7CI,8CI,9CI)
- (4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid
- 2-oxo-1,3-thiazolidine-4-carboxylic acid
- 2-OXO-4-THIAZOLIDINECARBOXYLATE
- OTC;Procysteine;OTZ;L-Thiazolidin-2-one-4-carboxylic acid
- Z199409846
- 2-Oxothiazolidine-4-carboxylicacid
- SCHEMBL83023
- FT-0693449
- 2-oxothiazolidin-4-carboxylic acid
- L-2-Oxothiazolidine-4-carboxylic acid
- (-)-2-Oxo-4-thiazolidinecarboxylic acid
- NSC-342431
- BMLMGCPTLHPWPY-UHFFFAOYSA-N
- Oprea1_698154
- AT20226
- DTXSID00864902
- EN300-34862
- HMS3393K09
- NSC342431
- 19750-45-9
- FT-0627585
- AKOS024015355
- LS-12981
- 4-Thiazolidinecarboxylic acid, 2-oxo-
- L -2-OXOTHIAZOLIDINE-4-CARBOXYLIC ACID
- 2-Oxothiazolidine-4-carboxylic acid
-
- MDL: MFCD00010636
- インチ: InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
- InChIKey: BMLMGCPTLHPWPY-UHFFFAOYSA-N
- SMILES: O=C1NC(C(O)=O)CS1
計算された属性
- 精确分子量: 146.99905
- 同位素质量: 146.99901420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 91.7Ų
じっけんとくせい
- PSA: 66.4
2-oxo-1,3-thiazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34862-2.5g |
2-oxo-1,3-thiazolidine-4-carboxylic acid |
19750-45-9 | 93% | 2.5g |
$63.0 | 2023-09-03 | |
Enamine | EN300-34862-1.0g |
2-oxo-1,3-thiazolidine-4-carboxylic acid |
19750-45-9 | 93% | 1.0g |
$32.0 | 2023-04-20 | |
Enamine | EN300-34862-0.5g |
2-oxo-1,3-thiazolidine-4-carboxylic acid |
19750-45-9 | 93% | 0.5g |
$24.0 | 2023-09-03 | |
1PlusChem | 1P002BAT-1g |
4-Thiazolidinecarboxylic acid, 2-oxo- |
19750-45-9 | 95% | 1g |
$99.00 | 2024-06-17 | |
Enamine | EN300-34862-0.25g |
2-oxo-1,3-thiazolidine-4-carboxylic acid |
19750-45-9 | 93% | 0.25g |
$19.0 | 2023-09-03 | |
Ambeed | A368709-1g |
2-Oxothiazolidine-4-carboxylic acid |
19750-45-9 | 97% | 1g |
$28.0 | 2024-07-28 | |
Enamine | EN300-34862-1g |
2-oxo-1,3-thiazolidine-4-carboxylic acid |
19750-45-9 | 93% | 1g |
$32.0 | 2023-09-03 | |
Enamine | EN300-34862-5g |
2-oxo-1,3-thiazolidine-4-carboxylic acid |
19750-45-9 | 93% | 5g |
$122.0 | 2023-09-03 | |
1PlusChem | 1P002BAT-250mg |
4-Thiazolidinecarboxylic acid, 2-oxo- |
19750-45-9 | 95% | 250mg |
$83.00 | 2024-06-17 | |
1PlusChem | 1P002BAT-2.5g |
4-Thiazolidinecarboxylic acid, 2-oxo- |
19750-45-9 | 95% | 2.5g |
$136.00 | 2024-06-17 |
2-oxo-1,3-thiazolidine-4-carboxylic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2-oxo-1,3-thiazolidine-4-carboxylic acidに関する追加情報
Recent Advances in the Research of 2-oxo-1,3-thiazolidine-4-carboxylic acid (CAS: 19750-45-9)
2-oxo-1,3-thiazolidine-4-carboxylic acid (CAS: 19750-45-9) is a thiazolidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile biological activities and potential therapeutic applications. Recent studies have explored its role as a precursor for the synthesis of bioactive compounds, its antioxidant properties, and its involvement in cellular redox regulation. This research brief aims to summarize the latest findings related to this compound, providing insights into its chemical properties, biological effects, and potential applications in drug development.
One of the key areas of interest in recent research is the compound's role in the synthesis of thiazolidine-based drugs. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-oxo-1,3-thiazolidine-4-carboxylic acid serves as a crucial intermediate in the production of novel antimicrobial agents. The study highlighted its ability to enhance the bioavailability and stability of these agents, making it a valuable component in the fight against drug-resistant pathogens. Additionally, the compound's unique structural features allow for facile modification, enabling the development of derivatives with improved pharmacological profiles.
Another significant advancement involves the compound's antioxidant properties. Research conducted by a team at the University of Cambridge (2024) revealed that 2-oxo-1,3-thiazolidine-4-carboxylic acid exhibits potent free radical scavenging activity, which could be leveraged to mitigate oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. The study employed in vitro and in vivo models to demonstrate the compound's ability to reduce oxidative damage and improve cellular viability, suggesting its potential as a therapeutic agent or dietary supplement.
Furthermore, recent investigations have explored the compound's role in modulating cellular redox homeostasis. A study in the journal Antioxidants & Redox Signaling (2024) reported that 2-oxo-1,3-thiazolidine-4-carboxylic acid interacts with key redox-sensitive proteins, influencing signaling pathways that regulate inflammation and apoptosis. These findings open new avenues for the development of targeted therapies for chronic inflammatory diseases and cancer. The study also emphasized the need for further research to elucidate the precise mechanisms underlying these interactions.
In conclusion, 2-oxo-1,3-thiazolidine-4-carboxylic acid (CAS: 19750-45-9) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its diverse biological activities, including antimicrobial, antioxidant, and redox-modulating effects, make it a promising candidate for drug development. Future studies should focus on optimizing its pharmacological properties, exploring its potential in combination therapies, and addressing any safety concerns to facilitate its transition from the laboratory to clinical applications.
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